Aflatoxin P1 Aflatoxin P1 Aflatoxin P1 belongs to the class of organic compounds known as angular furanocoumarins. These are furanocoumarins, with a structure characterized by a furan ring angularly fused to a coumarin. Aflatoxin P1 exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, aflatoxin P1 is primarily located in the cytoplasm.
Brand Name: Vulcanchem
CAS No.: 32215-02-4
VCID: VC21348152
InChI: InChI=1S/C16H10O6/c17-8-2-1-6-11-9(18)5-10-13(7-3-4-20-16(7)21-10)14(11)22-15(19)12(6)8/h3-5,7,16,18H,1-2H2/t7-,16+/m0/s1
SMILES: C1CC(=O)C2=C1C3=C(C4=C(C=C3O)OC5C4C=CO5)OC2=O
Molecular Formula: C16H10O6
Molecular Weight: 298.25 g/mol

Aflatoxin P1

CAS No.: 32215-02-4

Cat. No.: VC21348152

Molecular Formula: C16H10O6

Molecular Weight: 298.25 g/mol

* For research use only. Not for human or veterinary use.

Aflatoxin P1 - 32215-02-4

CAS No. 32215-02-4
Molecular Formula C16H10O6
Molecular Weight 298.25 g/mol
IUPAC Name (3S,7R)-11-hydroxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),4,10,13(17)-pentaene-16,18-dione
Standard InChI InChI=1S/C16H10O6/c17-8-2-1-6-11-9(18)5-10-13(7-3-4-20-16(7)21-10)14(11)22-15(19)12(6)8/h3-5,7,16,18H,1-2H2/t7-,16+/m0/s1
Standard InChI Key NRCXNPKDOMYPPJ-HYORBCNSSA-N
Isomeric SMILES C1CC(=O)C2=C1C3=C(C4=C(C=C3O)O[C@@H]5[C@H]4C=CO5)OC2=O
SMILES C1CC(=O)C2=C1C3=C(C4=C(C=C3O)OC5C4C=CO5)OC2=O
Canonical SMILES C1CC(=O)C2=C1C3=C(C4=C(C=C3O)OC5C4C=CO5)OC2=O
Melting Point 320°C

Chemical Structure and Properties

Aflatoxin P1 is characterized by specific structural features that distinguish it from other aflatoxin metabolites. Its properties are directly linked to its molecular structure, which influences its stability, reactivity, and biological effects.

Molecular Structure

AFP1 is formally known as Cyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)-benzopyran-1,11-dione, 2,3,6a,9a-tetrahydro-4-hydroxy-, (6aR,9aS)- or alternatively as Cyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)-benzopyran-1,11-dione, 2,3,6a,9a-tetrahydro-4-hydroxy-, (6aR-cis)- . This complex nomenclature reflects the intricate arrangement of rings and functional groups that constitute the AFP1 molecule.

Physical and Chemical Properties

AFP1 exhibits specific physicochemical properties that are important for understanding its behavior in biological systems and analytical procedures. These properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of Aflatoxin P1

PropertyValue
Chemical FormulaC16H10O6
Molecular Weight298.25 g/mol
Exact Mass298.047738 g/mol
CAS Registry Number32215-02-4
Physical StateSolid (presumed based on similar aflatoxins)
SolubilitySoluble in polar organic solvents (presumed based on similar aflatoxins)
InChIInChI=1S/C16H10O6/c17-8-2-1-6-11-9(18)5-10-13(7-3-4-20-16(7)21-10)14(11)22-15(19)12(6)8/h3-5,7,16,18H,1-2H2/t7-,16+/m0/s1
InChIKeyNRCXNPKDOMYPPJ-HYORBCNSSA-N
SMILESOc1c2C3=C(C(Oc2c2c(O[C@@]4([C@]2(C=CO4)[H])[H])c1)=O)C(CC3)=O

The structural characteristics of AFP1, particularly the presence of hydroxyl groups, contribute to its reduced toxicity compared to AFB1 . The hydroxylation represents a detoxification process that makes the molecule more water-soluble and easier to excrete from the body.

Metabolism and Formation

Understanding the metabolic pathways that lead to the formation of AFP1 is essential for comprehending its biological significance and toxicological implications.

Biotransformation of Aflatoxin B1

AFP1 is formed as a result of the primary biotransformation of AFB1 in the liver . When AFB1 enters the body through contaminated food or feed, it undergoes metabolism primarily in the liver through the action of cytochrome P450-dependent enzymes . This biotransformation process can lead to either activation or detoxification of AFB1.

The main activation pathway involves the conversion of AFB1 to the reactive compound AFB1-epoxide, which can form derivatives with cellular macromolecules, including proteins, RNA, and DNA . This reaction with DNA, particularly with guanines in codon 249 of the tumor suppressor gene p53, is a critical step in the carcinogenic process associated with aflatoxins .

Alternatively, the detoxification pathway leads to the formation of hydroxylated derivatives, including AFP1 and AFQ1, which are less toxic than the parent compound .

Species Differences in Metabolism

A significant aspect of aflatoxin metabolism is the variation observed between different species in their activation and detoxification pathways . These differences are directly related to the susceptibility of various animal species to aflatoxin effects .

In humans, the metabolism of AFB1 includes the formation of AFP1 as one of the major metabolites, alongside AFQ1 . The balance between the formation of these less toxic metabolites and the generation of the reactive AFB1-epoxide influences an individual's susceptibility to the toxic and carcinogenic effects of aflatoxins.

Detection Methods

The development of sensitive and accurate methods for detecting AFP1 is crucial for research purposes, biomonitoring, and food safety assessments.

Fluorimetric Detection

One approach for detecting AFP1 involves fluorimetric detection in combination with high-performance liquid chromatography (HPLC). Vázquez and colleagues conducted a study on the fluorimetric detection of aflatoxins, including AFP1, using heptakis-di-O-methyl-β-cyclodextrin as a post-column HPLC reagent .

In this study, the researchers found that the fluorescence enhancement achieved for AFP1 was approximately 2-fold, which was notably lower than the enhancement observed for AFQ1 (37-fold) and AFB1 (27-fold) . Despite this relatively modest enhancement, the method allowed for the simultaneous determination of AFQ1, AFP1, and AFB1 in human urine with a detection limit (S/N = 3) of 0.5 ng ml^-1 for AFP1 .

Other Analytical Approaches

While the search results provide limited information on other specific analytical methods for AFP1 detection, it is reasonable to infer that techniques commonly used for other aflatoxins might be applicable. These could include:

  • Liquid chromatography coupled with mass spectrometry (LC-MS)

  • Enzyme-linked immunosorbent assays (ELISA)

  • Thin-layer chromatography (TLC)

The choice of method would depend on factors such as the required sensitivity, specificity, available equipment, and the nature of the sample matrix.

Toxicity and Health Implications

The toxicological profile of AFP1 is an important consideration in the context of aflatoxin exposure and risk assessment.

Comparative Toxicity

AFP1 is described as a "less toxic derivative" compared to its parent compound, AFB1 . This reduced toxicity is attributed to the hydroxylation process, which generally increases water solubility and facilitates excretion, thereby reducing the compound's ability to interact with critical cellular components.

Role in Carcinogenesis

Although AFP1 itself is less toxic than AFB1, its presence in biological samples can serve as an indicator of AFB1 exposure, which is strongly associated with hepatocellular carcinoma (HCC) . Studies have demonstrated that aflatoxins constitute an important risk factor for HCC in exposed populations, and some research suggests a synergistic action between aflatoxins and the hepatitis B virus in the development of human HCC .

The investigation of AFP1 and other aflatoxin metabolites as biomarkers for HCC risk assessment is an area of ongoing research .

Current Research and Applications

Research on AFP1 continues to advance our understanding of aflatoxin metabolism, exposure assessment, and health risk evaluation.

Biomarker Development

One of the primary applications of AFP1 research is in the development of biomarkers for aflatoxin exposure. Aflatoxin metabolites, including AFP1, have been explored as urinary biomarkers for hepatocellular carcinoma, providing a means to assess exposure and potential health risks .

Individual biomonitoring of AFB1 metabolites, such as AFB1-N7-guanine, has demonstrated that aflatoxins constitute an important risk factor for HCC in exposed populations . Similar approaches could potentially be applied to AFP1, enhancing our ability to monitor aflatoxin exposure and evaluate associated health risks.

Future Research Directions

The available search results highlight several areas where further research on AFP1 would be valuable:

  • Improved detection methods with enhanced sensitivity and specificity

  • Better understanding of the factors influencing AFP1 formation and excretion

  • Evaluation of AFP1's potential as a biomarker for aflatoxin exposure and HCC risk

  • Investigation of the relationship between AFP1 levels and susceptibility to aflatoxin-induced health effects

Given the frequent detection of aflatoxins in various foodstuffs and the associated health concerns, continued research into AFP1 and other aflatoxin metabolites is essential for advancing our understanding of aflatoxin toxicology and improving public health strategies.

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